Product packaging for Butyltin hydroxide oxide hydrate(Cat. No.:CAS No. 336879-56-2)

Butyltin hydroxide oxide hydrate

Cat. No.: B1603626
CAS No.: 336879-56-2
M. Wt: 226.85 g/mol
InChI Key: KBNBFLVBJDYEFE-UHFFFAOYSA-M
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Description

Contextualization within Organotin Compound Classes

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are broadly classified based on the number of organic substituents attached to the tin atom. wikipedia.org This classification—mono-, di-, tri-, and tetraorganotins—largely dictates their chemical properties and applications.

Monosubstituted organotin compounds, with the general formula RSnX₃ (where R is an organic group and X is a halide, oxide, or other anionic group), are fundamental building blocks in organotin chemistry. nih.gov Research into these compounds, including butyltin trichloride (B1173362), provides insights into the synthesis and reactivity of more complex organotin structures. nih.gov The hydrolysis of monoorganotin trihalides is a primary route to obtaining monoorganotin hydroxide (B78521) oxides.

While monoorganotins are crucial precursors, diorganotin (R₂SnX₂) and triorganotin (R₃SnX) systems have historically received more attention due to their widespread applications. Diorganotin compounds are extensively used as heat stabilizers for polyvinyl chloride (PVC), and both di- and triorganotins serve as catalysts and biocides. wikipedia.orgresearchgate.netnih.gov The study of butyltin hydroxide oxide hydrate (B1144303) provides a comparative basis for understanding the structural and functional differences between these classes. For instance, the tendency of diorganotins to form six-coordinate complexes and triorganotins to form five-coordinate complexes contrasts with the varied coordination environments observed in monoorganotin derivatives. nih.gov

Significance of Butyltin Hydroxide Oxide Hydrate in Organometallic Research

This compound, with the chemical formula CH₃(CH₂)₃Sn(=O)OH·xH₂O, holds considerable importance in the field of organometallic research. sigmaaldrich.comamericanelements.com Its significance stems from its role as a key intermediate in the formation of other organotin compounds and its utility in various catalytic and material science applications. sigmaaldrich.comamericanelements.com

The compound serves as a starting material for the synthesis of specialized organotin derivatives, such as 1,3,2-oxathiastannolane derivatives. sigmaaldrich.comsigmaaldrich.com Furthermore, it is employed in the preparation of advanced polymers, including polyethylene (B3416737) oxide (PEO) ionomers and sulfonated copolyester (SPE) polymers. sigmaaldrich.comsigmaaldrich.com The reactivity of the Sn-O-H and Sn=O moieties allows for a diverse range of chemical transformations, making it a versatile tool for synthetic chemists.

Historical Development of this compound Studies

The study of organotin compounds dates back to the 19th century, but the detailed investigation of specific hydrated species like this compound is a more recent development. Initially, research focused on the synthesis and basic characterization of the broader class of alkyltin oxides. The synthesis of butyltin oxide, a related compound, can be achieved through the reaction of butyltin trichloride with sodium hydroxide or ammonium (B1175870) hydroxide. chemicalbook.comchemicalbook.com

More sophisticated analytical techniques in the latter half of the 20th century and into the 21st century have allowed for a deeper understanding of the structure and properties of these compounds. X-ray crystallography and multinuclear NMR spectroscopy have been particularly instrumental. For example, studies on the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid have revealed the formation of complex butyltin oxo clusters, such as {(BuSn)₁₂O₁₄(OH)₆}²⁺. acs.org This research highlights the compound's ability to form intricate, cage-like structures, which is a key area of contemporary organometallic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12O3Sn B1603626 Butyltin hydroxide oxide hydrate CAS No. 336879-56-2

Properties

IUPAC Name

butyl-hydroxy-oxotin;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBFLVBJDYEFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583603
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336879-56-2
Record name Butyl(hydroxy)stannanone--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Butyltin Hydroxide Oxide Hydrate

Direct Synthesis Routes

Direct synthesis routes to butyltin hydroxide (B78521) oxide hydrate (B1144303) focus on the formation of the fundamental Sn-O-H and Sn=O functionalities from readily available butyltin precursors.

Hydrolysis of Butyltin Trichloride (B1173362) and Related Precursors

A primary and widely employed method for the synthesis of butyltin hydroxide oxide, also referred to as monobutyltin (B1198712) oxide, is the hydrolysis of butyltin trichloride (BuSnCl₃). chemicalbook.comgoogle.com This reaction involves the controlled addition of butyltin trichloride to an alkaline aqueous solution. The hydrolysis proceeds by replacing the chloro ligands with hydroxyl groups, which then undergo condensation to form the tin-oxygen backbone of the final product. The reaction is typically carried out at a constant, elevated temperature to ensure complete reaction and control over the product's physical properties. google.com

A representative synthesis involves slowly adding monobutyltin trichloride to a reaction vessel containing an alkaline solution, such as aqueous sodium hydroxide or sodium carbonate, at a controlled temperature. chemicalbook.comgoogle.com The resulting precipitate, monobutyltin oxide, is then subjected to washing and drying to yield the final product. chemicalbook.com The degree of hydration (xH₂O) can vary depending on the drying conditions.

Table 1: Synthesis of Monobutyltin Oxide via Hydrolysis of Butyltin Trichloride chemicalbook.comgoogle.com

Reactants Reaction Conditions Key Process Steps Yield
Monobutyltin trichloride, Alkaline liquor (e.g., NaOH or Na₂CO₃ solution) Constant temperature (e.g., 40-80°C) Slow, dropwise addition of BuSnCl₃ to the alkaline solution. High

Reactions Involving Ammonium (B1175870) Hydroxide or Sodium Sulfide (B99878)

The synthesis of butyltin oxide can also be effectively carried out using ammonium hydroxide in conjunction with sodium carbonate. chemicalbook.com In this method, butyltin trichloride is added to a heated aqueous solution containing both ammonium hydroxide and sodium carbonate. chemicalbook.com The ammonium hydroxide acts as a base to facilitate the hydrolysis of the tin-chloride bonds. The presence of sodium carbonate also contributes to maintaining the alkaline conditions necessary for the reaction. A notable advantage of this method is the reported high yield of the final product. chemicalbook.com

The process involves the slow addition of liquid monobutyltin trichloride into a reaction flask containing a mixture of sodium carbonate and ammonium hydroxide in water, maintained at a specific temperature. chemicalbook.com After the reaction is complete, the resulting monobutyltin oxide is isolated by filtration, washed with hot water, and dried to obtain the final product. chemicalbook.com While the use of sodium sulfide is a known method in organotin chemistry, particularly for forming tin-sulfur bonds, its direct application for the synthesis of butyltin hydroxide oxide hydrate is less commonly detailed in readily available literature compared to the use of hydroxides and carbonates.

Preparation from Organotin Oxides

This compound is intrinsically related to butyltin oxide (BuSnOOH or (BuSn)₂O₃). The hydrate form can be considered as the result of the association of water molecules with the anhydrous oxide. Therefore, the synthesis of butyltin oxide is a direct pathway to obtaining the hydrate, with the level of hydration being dependent on the subsequent handling and storage of the material. The general preparation of organotin oxides involves the alkaline hydrolysis of organotin halides. google.com For instance, the synthesis of dibutyltin (B87310) oxide is achieved by reacting dibutyltin chloride with sodium hydroxide. google.com This general principle applies to the synthesis of monobutyltin oxide as well.

Targeted Synthesis of Butyltin Oxo Clusters and Polymers

Butyltin hydroxide oxide is not only a final product but also a key building block for the construction of more complex, larger-scale molecular architectures such as organotin oxo clusters and coordination polymers.

Reaction of Butyltin Hydroxide Oxide with p-Toluenesulfonic Acid for Oxo Cluster Formation

A significant application of butyltin hydroxide oxide is its use as a precursor in the synthesis of well-defined butyltin oxo clusters. A notable example is the reaction of butyltin hydroxide oxide, BuSnO(OH), with p-toluenesulfonic acid (4-CH₃C₆H₄SO₃H). acs.org This reaction leads to the formation of a cationic butyltin oxo cluster, specifically {(BuSn)₁₂(μ₃-O)₁₄(μ₂-OH)₆}²⁺. acs.orgresearchgate.net The cluster can be isolated and crystallized with the p-toluenesulfonate anions as counter-ions. acs.org

The synthesis involves reacting BuSnO(OH) with p-toluenesulfonic acid, and the reaction conditions can be adjusted to optimize the yield of the desired oxo cluster. acs.org The resulting product is a complex structure where twelve butyltin units are bridged by fourteen oxide and six hydroxide ligands. acs.org The structure of this cluster has been extensively characterized using techniques such as X-ray diffraction and multinuclear NMR spectroscopy. acs.org

Table 2: Synthesis and Characterization of a Butyltin Oxo Cluster acs.org

Reactants Product Key Characterization Findings
Butyltin hydroxide oxide (BuSnO(OH)), p-Toluenesulfonic acid {(BuSn)₁₂O₁₄(OH)₆}(4-CH₃C₆H₄SO₃)₂ Formation of a dodecameric butyltin oxo cluster.
The structure was confirmed by X-ray diffraction.

Formation of Coordination Polymers from Butyltin Precursors

Coordination polymers are extended structures formed by the self-assembly of metal ions (or metal clusters) with organic ligands. mdpi.comresearchgate.net Butyltin precursors, particularly butyltin oxo-hydroxo species, can serve as the metal-containing nodes in the construction of such polymers. The oxygen atoms of the oxo and hydroxo groups in butyltin hydroxide oxide can coordinate to other metal centers, or the entire butyltin oxo cluster can act as a secondary building unit that is linked by organic ligands.

The general synthesis of coordination polymers involves combining the metal precursor and the organic linker in a suitable solvent system, often under solvothermal conditions. rsc.org The choice of the organic ligand, with its specific geometry and coordinating groups (e.g., carboxylates, pyridyls), plays a crucial role in determining the dimensionality and topology of the resulting coordination polymer. mdpi.comrsc.org While specific examples of coordination polymers built directly from this compound are an emerging area of research, the principles of coordination chemistry suggest its potential as a valuable precursor in this field.

Table 3: General Components for the Synthesis of Coordination Polymers

Component Function Examples
Metal Precursor/Node Provides the metallic centers for coordination. Butyltin hydroxide oxide, Butyltin oxo clusters
Organic Ligand/Linker Bridges the metal nodes to form an extended network. Carboxylic acids (e.g., terephthalic acid), N-donor heterocycles (e.g., bipyridine) rsc.org

Control of Purity and Stoichiometry in Synthesis

The synthesis of this compound, an organometallic compound with the general formula C₄H₉SnO(OH)·xH₂O, demands stringent control over purity and stoichiometry to ensure the final product possesses the desired physical and chemical properties for its applications. americanelements.comsigmaaldrich.com The manufacturing process, which often involves the hydrolysis of organotin precursors like butyltin trichloride, must be carefully managed to prevent the inclusion of impurities and to achieve the correct ratio of constituent elements. chemicalbook.com High-purity grades of this compound can reach levels of 99.999%. americanelements.com

Minimizing Metal Contamination in Precursor Synthesis

The quality of this compound is fundamentally dependent on the purity of its precursors. The synthesis of these starting materials, typically alkyltin halides, is a critical stage where metallic impurities can be introduced.

Sources and Control of Contamination: The industrial production of butyltin precursors, such as dibutyltin dichloride or monobutyltin trichloride, can inadvertently introduce trace metal contaminants. lupinepublishers.com These impurities may originate from the raw materials, such as tin tetrachloride and the alkylating agents, or from the reaction vessels themselves. Heavy metals are a particular concern in these processes. merckmillipore.com

Purification Strategies: To mitigate this, several strategies are employed to ensure the high purity of the organotin precursors before their use in the hydrolysis stage.

Precursor Purification: Techniques such as fractional distillation or recrystallization of the butyltin halide precursors are effective in removing non-volatile metallic salts and other organic byproducts.

Reaction Control: Careful control over the reaction conditions during the alkylation of tin tetrachloride can minimize the formation of undesired side products. Whether using Grignard reagents or alkylaluminum compounds, optimizing temperature, pressure, and reactant ratios is crucial for clean conversion. lupinepublishers.com

Waste Stream Treatment: Methodologies developed for removing organotin residues from reaction mixtures can be adapted to eliminate other metal contaminants. One such approach involves the conversion of metallic impurities into highly insoluble salts, such as fluorides or specific oxides, which can then be easily separated from the main product stream through filtration. researchgate.net

Chelation and Adsorption: The use of materials with functional groups like carboxyl, phenolic, and hydroxyl groups can help in sequestering metal ions. nih.gov Passing precursor solutions through adsorbent beds containing these materials can effectively trap metallic impurities.

The following table summarizes key metal contaminants and the primary strategies for their control during precursor synthesis.

Potential ContaminantSourceControl/Minimization Strategy
Unreacted Tin TetrachlorideIncomplete alkylation reactionStoichiometric control; Fractional distillation of precursor
Other Heavy Metals (e.g., Pb, Cd)Raw materials; Reactor leachingUse of high-purity raw materials; Chelation; Adsorption merckmillipore.comnih.gov
Aluminum/Magnesium compoundsResidue from alkylating agents (Grignard/Alkylaluminum)Washing/extraction of the precursor; Precipitation and filtration

Role of Reactive Phenolic Solvents in Polymerization

The formation of organotin oxides from the hydrolysis of precursors often involves complex condensation and polymerization reactions. While this compound is a hydrated monomeric or low-oligomeric species, the underlying principles of organotin polymerization are relevant to controlling its structure. In this context, the choice of solvent can be critical, with reactive phenolic solvents offering a sophisticated method for directing the reaction pathway.

Mechanism of Reactive Solvents: Unlike inert solvents that merely provide a medium for the reaction, reactive solvents actively participate in the polymerization process. High-boiling point phenolic solvents, such as p-cresol, have been shown to be effective in controlling polymerization in other systems, like aromatic polyesters, and the principles are applicable to organometallic condensations. nih.gov

Instead of acting as chain terminators, these monofunctional alcohols can function as chain extenders. The mechanism involves the solvent reacting with an intermediate species—for instance, an organotin halide or its initial hydrolysis product. This reaction forms a new, highly reactive intermediate where the phenolic group acts as an excellent leaving group, thereby enhancing the rate and control of subsequent condensation or polymerization steps. nih.gov

Impact on Synthesis: The use of reactive phenolic solvents can lead to several beneficial outcomes in the synthesis of polymeric and oligomeric structures:

Improved Molecular Weight Control: The enhanced reactivity allows for the formation of higher molecular weight polymers under controlled conditions. nih.gov

Structural Direction: The solvent's interaction with the organotin species can influence the structure of the resulting polymer, potentially favoring the formation of specific oligomers or polymer chains over complex, intractable networks. Dibutyltin oxide, a related compound, is noted for being an intractable polymer, highlighting the need for reaction control. lupinepublishers.com

The table below outlines the functions and effects of using reactive phenolic solvents in polymerization processes relevant to organometin chemistry.

FeatureFunction/Effect
Reactivity Acts as a temporary reactant, not an inert medium. nih.gov
Intermediate Formation Forms activated intermediates with superior leaving groups. nih.gov
Reaction Kinetics Accelerates polymerization and polycondensation reactions. nih.gov
Product Structure Influences molecular weight and can help avoid insoluble polymer formation. lupinepublishers.comnih.gov

The application of such reactive systems, potentially including ligands with phenolic fragments, represents an advanced strategy for achieving high purity and precise stoichiometry in the synthesis of complex organotin compounds like this compound. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of Butyltin Hydroxide (B78521) Oxide Hydrate (B1144303) and Derivatives

While butyltin hydroxide oxide hydrate serves as a crucial starting material, its derivatives, particularly organotin oxo clusters, have been the subject of extensive X-ray crystallographic studies. These analyses provide precise atomic coordinates, allowing for a detailed understanding of their complex architectures.

This compound is a precursor to a variety of well-defined organotin oxo clusters. The reaction of butyltin hydroxide oxide with acids, such as p-toluenesulfonic acid or various carboxylic acids, leads to the self-assembly of large, cage-like structures. researchgate.netacs.orgfigshare.com

One of the most frequently characterized structures is the dodecameric butyltin oxo cluster with the formula {(BuSn)12O14(OH)6}2+. researchgate.netresearchgate.netresearchgate.net This cluster features a robust core of twelve tin atoms bridged by fourteen μ3-oxo and six μ2-hydroxo ligands. The butyl groups are positioned on the exterior of this inorganic cage. rsc.org

Other structural motifs have also been identified, including hexameric "drum" and "ladder" structures. researchgate.net For instance, the reaction of n-butyltin hydroxide oxide with 3,5-di-tert-butylsalicylic acid via microwave-assisted solid-state reaction results in a hexameric drum-shaped stannoxane. A sodium-templated β-Keggin ion, [NaO4(BuSn)12(OH)3(O)9(OCH3)12(Sn(H2O)2)], has also been synthesized and characterized, highlighting the structural diversity achievable from the butyltin precursor. researchgate.net

The assembly of individual butyltin oxo clusters into larger, ordered supramolecular structures is often directed by non-covalent interactions, primarily hydrogen bonding. researchgate.net In the crystal lattice, the hydroxide groups on the surface of the {(BuSn)12O14(OH)6}2+ macrocation act as hydrogen bond donors. researchgate.net

Within the {(BuSn)12O14(OH)6}2+ oxo cluster, the twelve tin atoms are not in identical chemical environments. X-ray diffraction analysis reveals the presence of two distinct coordination geometries for the tin(IV) centers. researchgate.netrsc.org

Six-coordinate Tin: Half of the tin atoms are six-coordinate, bonded to one butyl group and five oxygen atoms from the bridging oxo and hydroxo ligands. This creates a distorted octahedral geometry around the tin center. researchgate.net

Five-coordinate Tin: The other half of the tin atoms are five-coordinate, bonded to one butyl group and four oxygen atoms.

This differentiation in coordination number is a key structural feature of these clusters. In certain crystal structures where solvent molecules like dioxane are present, weak Lewis interactions can occur between the five-coordinate tin atoms and the oxygen atoms of the solvent molecules. researchgate.netacs.org This interaction further modifies the coordination environment and can be detected by solid-state NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of butyltin oxo clusters in both solution and the solid state. Multinuclear NMR experiments provide detailed information about the local environment of each nucleus.

Solution-state NMR is routinely used to confirm the identity and integrity of butyltin oxo clusters after synthesis. researchgate.netacs.orgresearchgate.net

¹H and ¹³C NMR: The proton and carbon-13 spectra show characteristic signals for the butyl groups attached to the tin atoms. The complexity of these spectra can provide insight into the symmetry of the cluster in solution.

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative due to the large chemical shift range of the tin nucleus, which is highly sensitive to its coordination number and geometry. For the {(BuSn)12O14(OH)6}2+ cluster, two distinct ¹¹⁹Sn resonances are typically observed, confirming the presence of two different tin environments in the structure. rsc.org These correspond to the five-coordinate and six-coordinate tin atoms. rsc.org Advanced 2D NMR techniques, such as ¹H-¹¹⁹Sn HMQC, have been employed to measure weak two-bond coupling constants (²J(¹H-O-¹¹⁹Sn)) between the protons of the μ2-OH groups and the six-coordinate tin nuclei, providing further structural confirmation. researchgate.netacs.orgfigshare.com

¹¹⁹Sn NMR Chemical Shift Data for the {(BuSn)12O14(OH)6}2+ Cluster
Tin Coordination EnvironmentTypical Chemical Shift (δ) in ppmReference
Five-coordinate~ -283 rsc.org
Six-coordinate~ -463 rsc.org

Solid-state ¹¹⁹Sn MAS NMR is a crucial technique for studying the structure of butyltin oxo clusters in their native solid form, providing a bridge between crystallographic data and solution-state behavior. researchgate.netacs.org It is highly sensitive to the local coordination and bonding at the tin centers within the crystal lattice.

This technique has been instrumental in establishing that the reaction of butyltin hydroxide oxide with certain acids yields a mixture of the desired oxo cluster and ill-defined polymeric tin species. researchgate.netacs.orgacs.org Furthermore, solid-state ¹¹⁹Sn NMR has provided direct evidence for weak Lewis interactions between the five-coordinate tin atoms of the cluster and co-crystallized solvent molecules, such as dioxane, an interaction that is difficult to definitively prove by other means. researchgate.netacs.org

Multinuclear NMR for Elucidating Ionic Interactions

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and ionic behavior of butyltin compounds in solution. nih.govrsc.org By analyzing the NMR spectra of different nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, researchers can gain detailed insights into the coordination environment of the tin atom and the nature of interactions with surrounding ions or solvent molecules. nih.govacs.orgnih.gov

In the study of butyltin oxo clusters derived from butyltin hydroxide oxide, various NMR techniques have been employed to understand ionic dissociation. acs.org For instance, the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid yields a dicationic cluster, {(BuSn)12O14(OH)6}2+. acs.org The behavior of this cluster in different solvents provides a clear example of how multinuclear NMR can elucidate ionic interactions.

Two-dimensional ¹H−¹H Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, combined with ionic conductivity measurements, have demonstrated that the ionic dissociation between the butyltin oxo cluster and its counter-ion (p-toluenesulfonate, PTS⁻) is highly dependent on the solvent's properties. acs.org In a less polar solvent like dichloromethane, dissociation does not occur. acs.org However, in a more polar and dissociating solvent such as dimethyl sulfoxide, ionic dissociation is observed. acs.org

Furthermore, the ¹H−¹¹⁹Sn Heteronuclear Multiple Quantum Coherence (HMQC) NMR technique has been used to measure the weak ²J(¹H−O−¹¹⁹Sn) coupling constant between the hydroxyl protons and the six-coordinate tin atoms. acs.org The value of this coupling constant was also found to be influenced by the solvent, providing further evidence of the varying degrees of ionic interaction in different chemical environments. acs.org

NMR TechniqueInformation YieldedKey Finding for Butyltin Oxo Cluster
¹H, ¹³C, ¹¹⁹Sn NMRGeneral structural characterization and confirmation of cluster formation. acs.orgnih.govConfirmed the presence of the {(BuSn)12O14(OH)6}2+ cluster. acs.org
2D ¹H−¹H NOESY/ROESYProximity of protons, indicating association or dissociation of ionic species. acs.orgNo dissociation in dichloromethane; dissociation occurs in dimethyl sulfoxide. acs.org
¹H−¹¹⁹Sn J-HMQCMeasures coupling constants between protons and tin nuclei, sensitive to the chemical environment. acs.orgThe ²J(¹H−O−¹¹⁹Sn) coupling constant is solvent-dependent. acs.org
Ionic ConductivityMeasures the presence of free ions in solution. acs.orgCorroborated NMR findings regarding solvent-dependent dissociation. acs.org

Mass Spectrometry (MS) Applications

Electrospray Mass Spectrometry (ES-MS) for Cluster Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules, such as organotin clusters. researchgate.netresearchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the identification of intact cluster structures. researchgate.net

For butyltin hydroxide oxide derivatives, ESI-MS has been instrumental in confirming that complex cluster structures observed in the solid state are retained when dissolved in a solution. researchgate.net For example, analysis of the {(BuSn)12O14(OH)6}2+ cluster by ¹¹⁹Sn NMR and ESI-MS showed that this specific cationic structure persists in solution. researchgate.net

The conditions within the mass spectrometer, such as the cone voltage (CV), can be adjusted to control the degree of fragmentation. researchgate.net In the analysis of related compounds like bis-tributyltin oxide, a low cone voltage results in a major ion corresponding to the protonated molecule [M+H]+. researchgate.net Increasing the voltage can induce in-source collision-induced dissociation (CID), leading to the fragmentation of the parent ion and the appearance of characteristic daughter ions, such as [Bu3Sn]+. researchgate.net This controlled fragmentation is a powerful tool for confirming the composition and structure of the parent cluster. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Speciation and Degradation Studies

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for the speciation and quantification of organotin compounds and their degradation products in various matrices. researchgate.netshimadzu.com Speciation analysis is crucial as the properties of organotin compounds vary significantly with the number of alkyl groups attached to the tin atom. The primary butyltin species of environmental interest are tributyltin (TBT), dibutyltin (B87310) (DBT), and monobutyltin (B1198712) (MBT).

Degradation studies often involve monitoring the dealkylation of TBT to DBT and subsequently to MBT. GC-MS/MS, often used with prior derivatization (e.g., ethylation with sodium tetraethylborate) to make the compounds volatile, allows for the separation and detection of these individual species. researchgate.netnih.gov The use of isotope dilution techniques, where samples are spiked with isotopically labeled standards (e.g., ¹¹⁹Sn-enriched TBT), enhances the accuracy and precision of quantification by correcting for matrix effects and procedural losses. nih.govgcms.cz

Research on the stability of butyltin compounds in water samples under different storage conditions highlights the utility of GC-MS/MS. researchgate.net By analyzing samples at different time points, the extent of degradation can be precisely calculated. For example, one study showed that DBT dealkylation to MBT could reach up to 19% after four months of storage at -18 °C, while TBT degradation was negligible under the same conditions. researchgate.net

ParameterGC-MS/MS Analysis DetailReference
TechniqueGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) researchgate.net
PurposeSpeciation of butyltin compounds (TBT, DBT, MBT) and analysis of their degradation pathways. researchgate.netnih.gov
Sample PreparationEthylation with sodium tetraethylborate to create volatile derivatives. researchgate.netgcms.cz
Quantification MethodIsotope Dilution Analysis using enriched tin isotopes (e.g., ¹¹⁹Sn, ¹¹⁸Sn) for high accuracy. nih.govgcms.cz
Example FindingUnder storage at -18°C for 4 months, DBT dealkylation to MBT was 19%, while TBT degradation was not observed. researchgate.net

Other Spectroscopic and Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Film Composition

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are powerful surface-sensitive techniques used to determine the elemental and molecular composition of thin films. phi.comosti.gov Butyltin hydroxide oxide is used as a precursor for materials in applications like thin-film deposition. americanelements.com

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and information about the chemical state (e.g., oxidation state, bonding environment) of elements within the top few nanometers of a material's surface. osti.gov By irradiating a sample with X-rays and analyzing the kinetic energy of emitted photoelectrons, one can identify the elements present and their chemical environment. For a film derived from butyltin hydroxide oxide, XPS could be used to determine the Sn:C:O atomic ratios and analyze the high-resolution spectra of the Sn 3d, O 1s, and C 1s core levels to understand the chemical structure. osti.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) offers extremely high surface sensitivity (top 1-2 monolayers) and detailed molecular information. phi.com The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. phi.comyoutube.com These secondary ions are analyzed based on their mass-to-charge ratio, providing a mass spectrum of the surface composition. phi.com TOF-SIMS is capable of detecting elements from ppm to ppb levels and can generate high-resolution chemical maps of a surface, showing the spatial distribution of different molecules. utexas.edunih.gov For a butyltin-containing film, TOF-SIMS could identify molecular fragments related to the butyltin core and any surface contaminants or additives with high sensitivity. phi.com

Small-Angle X-ray Scattering (SAXS) for Solution Characterization

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the structure of materials on a nanometer to sub-micrometer scale. nih.govnih.gov It is particularly valuable for characterizing the size, shape, and oligomeric state of macromolecules and nanoparticles in solution. researchgate.netnih.gov

For example, SAXS has been used to characterize solutions of butyltin Keggin ions, confirming that the solutions exclusively contain the expected dodecameric nanoclusters and are free from other aggregates or fragments. researchgate.net This type of analysis is crucial for understanding how these clusters behave in solution, which is essential for applications where they are used as precursors or catalysts. researchgate.netnih.gov SAXS can distinguish between aggregated, unfolded, and properly formed structures, providing key data on the global conformation and assembly of the butyltin clusters. nih.gov

Temperature Programmed Desorption (TPD) for Thermal Stability

Research on model EUV photoresists, which include charge-neutral butyl-tin clusters, has demonstrated the exceptional thermal stability of the butyl groups attached to the tin atoms. researchgate.net TPD studies conducted in ultrahigh vacuum conditions have shown very little outgassing from the butyl-tin resist material, indicating that the Sn-C bonds are stable at elevated temperatures. researchgate.net This high thermal stability is a desirable characteristic for many applications, as it ensures the integrity of the compound during processing steps that involve heating.

The thermal degradation of organotin-stabilized Poly(Vinyl Chloride) (PVC) has also been investigated using thermogravimetric analysis (TGA), a technique that provides complementary information to TPD. These studies reveal that the decomposition of the organotin compounds occurs in distinct stages at elevated temperatures. researchgate.net While not a direct TPD measurement on this compound, this data suggests that the thermal decomposition pathways of related organotin compounds can be complex.

Table 1: Illustrative TPD Data for a Model Butyl-Tin Cluster

Temperature Range (°C)Desorbed SpeciesInterpretation
100 - 200H₂ODesorption of physically adsorbed water and water of hydration.
> 400Butyl fragmentsOnset of thermal decomposition of the butyl-tin bond.
> 500Larger organic fragmentsFurther decomposition and fragmentation of the organotin compound.

Electron Stimulated Desorption (ESD) for Radiation Sensitivity

Electron Stimulated Desorption (ESD) is a technique used to investigate the effects of electron beam irradiation on a material's surface. It provides critical insights into the radiation sensitivity of compounds, a key parameter for applications in technologies such as extreme ultraviolet (EUV) lithography. google.com Organotin compounds are of particular interest in this field due to their high EUV absorption cross-sections and their radiation-sensitive chemistries. researchgate.net

Studies on butyl-tin cluster-based resists have utilized low-energy electron exposure to evaluate the compositional and chemical changes induced by radiation. researchgate.net A significant finding from these ESD experiments is the scission of the Sn-C bond upon electron irradiation, leading to the desorption of butyl groups. researchgate.net This process is fundamental to the patterning mechanism in organotin-based photoresists. google.com

Interestingly, the presence of molecular oxygen during ESD has been shown to enhance the desorption of butyl groups. This suggests that reactive oxygen species, formed during the irradiation process, can react with adjacent tin centers, facilitating the cleavage of the Sn-C bond and the formation of Sn-O-Sn linkages. researchgate.net This observation points to a potential method for increasing the sensitivity of organotin-based photoresists by controlling the ambient conditions during exposure. researchgate.net The radiation sensitivity of organotin materials is a key feature that enables their use in creating high-resolution patterns for semiconductor manufacturing. google.com

Table 2: Key Findings from ESD Studies on Butyl-Tin Clusters

ObservationImplicationReference
Desorption of butyl groups upon electron exposure.The Sn-C bond is susceptible to cleavage by electron irradiation, forming the basis for lithographic patterning. researchgate.net
Enhanced butyl group desorption in the presence of oxygen.The presence of oxygen can increase the radiation sensitivity of the material. researchgate.net
Formation of Sn-O-Sn linkages after irradiation.Indicates a chemical transformation of the organotin cluster, which is crucial for creating chemical contrast between exposed and unexposed regions. researchgate.net

Coordination Chemistry and Supramolecular Assemblies

Ligand Coordination Modes and Geometries around Tin

In butyltin hydroxide (B78521) oxide and its derivatives, the tin centers are typically hypercoordinated, exhibiting coordination numbers of five or six, and occasionally even seven, a significant deviation from the four-coordinate tetrahedral geometry common in organotin compounds. wikipedia.org This hypercoordination is facilitated by the presence of electronegative oxygen and hydroxide ligands. The geometry around the tin atoms in these clusters is often distorted. For instance, in some structures, the tin atoms can be found in a trigonal bipyramidal environment. wikipedia.org

The coordination environment of tin in these assemblies is highly variable and can be influenced by the presence of other ligands. For example, the reaction of butyltin hydroxide oxide with various acids can lead to the formation of complex clusters where the coordination sphere of tin is completed by the conjugate base of the acid.

Formation of Organotin Oxo-Hydroxo Clusters

A hallmark of butyltin hydroxide oxide chemistry is its propensity to form well-defined multinuclear aggregates known as organotin oxo-hydroxo clusters. These structures are assembled through the hydrolysis of organotin precursors and are characterized by a core of tin and oxygen atoms, with butyl groups and hydroxyl groups on the periphery.

Among the most well-studied organotin clusters is the dodecameric cation, {(BuSn)12O14(OH)6}2+. acs.orgrsc.orgresearchgate.net This "football-shaped" cluster is composed of a central hexameric ring of five-coordinate tin atoms, which is capped on both sides by a trimer of six-coordinate, octahedral tin atoms. rsc.org The formation of this cluster can be achieved through the controlled hydrolysis of butyltin trichloride (B1173362) or by the reaction of butyltin hydroxide oxide with acids. acs.orgresearchgate.net

The structure of this cluster has been extensively characterized using techniques such as X-ray crystallography and multinuclear NMR spectroscopy. acs.orgresearchgate.net The presence of both five- and six-coordinate tin atoms within the same cluster highlights the flexible coordination environment of tin. The counterions associated with this cationic cluster can be varied, influencing its solubility and crystal packing. acs.org For example, crystallization in the presence of p-toluenesulfonate leads to the formation of {(BuSn)12O14(OH)6}(4-CH3C6H4SO3)2. acs.orgresearchgate.net

Table 1: Selected Structural Features of the {(BuSn)12O14(OH)6}2+ Cluster

FeatureDescription
Overall Structure Dodecameric cage-like structure
Tin Coordination Six 5-coordinate Sn atoms, Six 6-coordinate Sn atoms
Core Composition 12 Tin atoms, 14 Bridging oxo ligands, 6 Bridging hydroxo ligands
Charge 2+
Counterions Can be varied (e.g., p-toluenesulfonate, tetrafluoroborate)

In addition to the dodecameric "football" cluster, butyltin species can also form Keggin-type structures. rsc.org The classical Keggin structure, first identified for heteropoly acids, consists of a central tetrahedral heteroatom surrounded by twelve edge-sharing metal-oxygen octahedra. frontiersin.orgwikipedia.orgresearchgate.net In the context of organotin chemistry, butyltin moieties can assemble into analogous structures.

The formation of butyltin Keggin ions, such as [NaO4BuSn12(OCH3)12(O,OH)12], has been reported. rsc.org These structures can exist as different isomers (α, β, γ), which differ in the arrangement of the trimeric tin-oxo units. rsc.org The synthesis of these complex structures often involves the reaction of a butyltin precursor, like n-BuSnCl3, with a base in a suitable solvent like methanol. rsc.org The presence of a templating cation, such as sodium, can be crucial for the formation and stabilization of the Keggin structure. rsc.org Computational studies have been employed to understand the relative stabilities of these different isomers. rsc.org

Supramolecular Self-Assembly and Polymeric Structures

The ability of butyltin hydroxide oxide and its derivatives to form clusters is a stepping stone to the construction of larger, more complex supramolecular assemblies and coordination polymers. These extended structures are held together by a combination of coordination bonds and non-covalent interactions.

Through the use of appropriate organic bridging ligands, organotin oxo-hydroxo clusters can be linked together to form coordination polymers with dimensionalities ranging from one to three dimensions. For instance, dicarboxylic acids can act as linkers between tin clusters, leading to the formation of extended networks. acs.org

One-Dimensional (1D) Polymers: These can be formed by linking clusters in a linear fashion. rsc.orgresearchgate.net An example is the formation of chain structures where organotin macrocycles are connected by pyridine (B92270) dicarboxylic acids. acs.org

Two-Dimensional (2D) Polymers: By using ligands that can coordinate to multiple clusters in a plane, sheet-like structures can be assembled. capes.gov.br

Three-Dimensional (3D) Polymers: The use of tritopic or higher-denticity linkers can lead to the formation of complex 3D frameworks. researchgate.netcapes.gov.brrsc.org These materials can exhibit porosity and are of interest for applications in gas storage and catalysis.

The design and synthesis of these coordination polymers rely on the principles of crystal engineering, where the geometry of the organotin cluster and the bridging ligand dictate the final architecture of the supramolecular assembly. numberanalytics.com

Hydrogen bonding plays a critical role in the stabilization and organization of the supramolecular structures formed by butyltin hydroxide oxide derivatives. numberanalytics.comethernet.edu.etresearchgate.net The hydroxyl groups present on the surface of the oxo-hydroxo clusters are potent hydrogen bond donors and acceptors. ethernet.edu.et These interactions can occur between clusters, between clusters and solvent molecules, or between clusters and counterions.

These hydrogen bonds, along with other non-covalent interactions such as van der Waals forces and π-π stacking (if aromatic ligands are present), are crucial in directing the self-assembly process and determining the final crystal packing of the supramolecular architectures. researchgate.netnih.gov The directionality and strength of hydrogen bonds make them a powerful tool in designing and controlling the structure of these complex materials. numberanalytics.comnih.govnih.gov

Reactivity and Transformation of Butyltin Hydroxide Oxide Hydrate (B1144303) in Coordination Processes

Butyltin hydroxide oxide hydrate, often represented as BuSnO(OH)·xH₂O or butylstannonic acid, serves as a critical precursor in the synthesis of complex organotin structures. sigmaaldrich.comnih.govamericanelements.com Its reactivity is characterized by the tendency of the Sn-O-Sn backbone to undergo controlled hydrolysis and condensation reactions, which allows for its transformation from often ill-defined polymeric forms into highly ordered, multinuclear oxo-hydroxo clusters. researchgate.netacs.org This transformation is a cornerstone of its role in coordination chemistry, enabling the construction of sophisticated supramolecular assemblies.

The primary mode of reactivity in coordination processes involves the reaction of the acidic protons of the hydroxyl groups and the basicity of the oxo ligands. These reactions can be directed by the choice of reagents, solvents, and reaction conditions to yield specific, well-defined cluster architectures. A prominent example of this transformation is the reaction of butyltin hydroxide oxide with sulfonic acids.

Detailed Research Findings

Seminal research in the field has demonstrated the controlled transformation of butyltin hydroxide oxide into a dicationic dodecameric cluster. The reaction of BuSnO(OH) with p-toluenesulfonic acid (PTSA) results in the formation of the robust organotin oxo-hydroxo cluster, {(BuSn)₁₂O₁₄(OH)₆}²⁺. acs.orgresearchgate.net

The reaction proceeds as follows: 12 BuSnO(OH) + 2 H⁺ → {(BuSn)₁₂O₁₄(OH)₆}²⁺ + 4 H₂O

In this process, the starting material, a largely amorphous polymer, reorganizes into a highly symmetric, cage-like structure. The yield of this specific cluster can be optimized by adjusting reaction conditions, although the formation of other soluble, ill-defined butyltin oxo polymers often occurs as a competing process. acs.org The resulting dicationic cluster is isolated and crystallized with two tosylate anions (4-CH₃C₆H₄SO₃⁻) to maintain charge neutrality. acs.org

The structure of the resulting compound, {(BuSn)₁₂O₁₄(OH)₆}(4-CH₃C₆H₄SO₃)₂, has been unequivocally confirmed through single-crystal X-ray diffraction. acs.orgresearchgate.net This analysis reveals a core drum-like structure composed of twelve tin atoms bridged by fourteen μ₃-oxo ligands and six μ₂-hydroxo ligands. Each tin atom remains bonded to its original butyl group, which projects from the exterior of the inorganic cage.

Further characterization using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy in both solid and solution states provides deep insight into the cluster's structure and behavior.

The reactivity studies highlight that the transformation of this compound is not merely a dissolution and recrystallization, but a fundamental chemical reorganization into a thermodynamically stable, discrete molecular entity. The nature of the anion used to drive the reaction also plays a significant role in the outcome of the coordination process. researchgate.net This reactivity makes butyltin hydroxide oxide a versatile building block for creating complex, functional organotin-based materials. sigmaaldrich.comamericanelements.com

Table of Mentioned Compounds

Catalytic Applications and Reaction Mechanisms

Catalysis in Polymerization Reactions

The compound is particularly noted for its role in synthesizing polymers through condensation reactions, where its presence significantly accelerates reaction rates and influences the final properties of the polymer.

Butyltin hydroxide (B78521) oxide hydrate (B1144303) is an established catalyst for melt polycondensation, a solvent-free process conducted at high temperatures to produce high molecular weight polymers. researchgate.net This method is advantageous as it eliminates the need for solvent handling and recovery. The catalyst, often used as a suspension, is effective at temperatures reaching up to 240°C. uva.nl In these processes, the catalyst facilitates the repeated formation of ester linkages, leading to the growth of long polymer chains. However, its application can sometimes be associated with discoloration of the final product, particularly during prolonged reactions at high temperatures. uva.nl

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a key reaction catalyzed by organotin compounds. researchgate.net Butyltin hydroxide oxide hydrate, also known as butylstannoic acid [BuSnO(OH)], has demonstrated its efficacy in the transesterification of triglycerides. google.com This reaction is fundamental to the production of biodiesel, where triglycerides (from vegetable oils or animal fats) react with a short-chain alcohol (like methanol) to produce fatty acid alkyl esters (biodiesel) and glycerol. psiberg.comnih.gov

While strong bases like sodium hydroxide and potassium hydroxide are common industrial catalysts for biodiesel synthesis, organotin compounds offer an alternative pathway. researchgate.net In a study on the glycerolysis of triacylglycerides (a form of transesterification), BuSnO(OH) was an active catalyst for converting triglycerides into mono- and diacylglycerols. google.com The general mechanism involves the activation of the triglyceride's carbonyl group by the Lewis acidic tin center, facilitating the nucleophilic attack by the alcohol. rsc.org Although direct, large-scale application of this compound specifically for commercial biodiesel production is not widely documented, its proven activity in the core transesterification reaction of oils highlights its potential in this field.

One of the most significant applications of this compound is as a polycondensation catalyst in the synthesis of both saturated and unsaturated polyesters. uva.nl It is also utilized in the preparation of specialized polymers like sulfonated copolyesters (SPE). sigmaaldrich.com The catalyst is typically introduced during the final stage of polymerization, where it effectively promotes the reaction between diols and dicarboxylic acids (or their esters) at high temperatures (210-240°C) and under vacuum to drive the removal of small molecule byproducts like water or glycols. google.com This process results in the formation of high molecular weight polyesters suitable for applications in coatings and other materials. uva.nl The choice of catalyst is crucial as it not only affects the reaction rate but can also influence side reactions and the final properties of the polyester (B1180765). researchgate.netmdpi.com

Mechanistic Investigations of Catalytic Activity

The catalytic power of this compound is rooted in the Lewis acidic nature of the tin atom. Understanding the mechanism provides insight into its efficiency and allows for comparison with other related catalysts.

Organotin CatalystRelative Catalytic Activity in Glycerolysis
Dibutyltin (B87310) oxideHighest
Dibutyltin dilaurateHigh
Butyltin hydroxide oxide High
Dibutyltin dichlorideModerate
Butyltin trichloride (B1173362)Lowest

This table illustrates the comparative catalytic activity of various organotin compounds in the transesterification (glycerolysis) of triacylglycerides, based on findings from Mônica Araújo da Silva et al. google.com

The catalytic mechanism for (trans)esterification reactions facilitated by organotin compounds like this compound is generally accepted to proceed through a coordination-insertion pathway. rsc.org The catalytic cycle can be described by the following key steps:

Coordination: The Lewis acidic tin atom of the catalyst coordinates to the carbonyl oxygen atom of the ester or carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.orgresearchgate.net

Nucleophilic Attack: The alcohol molecule, also potentially coordinated to the tin center, performs a nucleophilic attack on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often stabilized in a four-centered transition state involving the tin atom. researchgate.net

Intermediate Re-arrangement and Elimination: The tetrahedral intermediate rearranges, leading to the cleavage of the original ester's alkoxy group (in transesterification) or a water molecule (in esterification) and the formation of the new ester bond.

Catalyst Regeneration: The product ester is released, and the catalyst is regenerated to participate in another cycle. rsc.org

Theoretical studies using Density Functional Theory (DFT) on similar metal-alkoxide-catalyzed polycondensation reactions support a mechanism where the metal center coordinates to the carbonyl oxygen, and an alkoxy ligand from the catalyst attacks the carbonyl carbon to form a four-centered transition state, which presents the most plausible low-energy pathway. researchgate.netmdpi.com The catalytic properties of butyltin hydroxide oxide arise from the ability of the tin atom to expand its coordination sphere and facilitate the associative exchange of ligands in the reaction medium. rsc.org

Advanced Material Science Applications

Photoresist Materials for High-Resolution Patterning

Organometallic compounds, particularly those based on tin like butyltin hydroxide (B78521) oxide, are gaining significant interest as photoresist materials for high-resolution patterning in the lithography industry. rutgers.eduresearchgate.net Unlike traditional polymer-based resists, these materials offer unique properties such as small radii of gyration and uniform cluster sizes, which are advantageous for creating nanoscale patterns with high resolution and low line-edge roughness. rutgers.edu The efficacy of organotin oxide hydroxides as both negative and positive resists has been demonstrated, proving their versatility in patterning. google.com

Butyltin hydroxide oxide (BuSnOOH) and its derivatives are investigated as model inorganic photoresists for next-generation nanolithography, specifically for Extreme Ultraviolet (EUV) and electron-beam (e-beam) lithography. rutgers.eduresearchgate.net Tin has a notably large absorption cross-section for EUV light (13.5 nm, 92 eV), which can lead to improved sensitivity and a lower required EUV dose. researchgate.netresearchgate.net Thin films of BuSnOOH can be created by dissolving the compound in organic solvents and spin-coating it onto a substrate. rutgers.edu

In e-beam lithography, a highly hydroxylated 6-tin oxide cluster derived from butyltin precursors has been used to create high-resolution patterns with a half-pitch (HP) of 21 nm. rsc.org The same material achieved an even more impressive HP of 16 nm in EUV lithography, showcasing its superior performance. rsc.org The fundamental patterning mechanism involves the facile breaking of tin-carbon bonds upon exposure to photon or electron radiation. rutgers.edunih.gov

The patterning of materials is a fundamental step in the fabrication of semiconductor devices and other complex fine structures. google.com Organotin oxide hydroxide compositions are particularly useful for these processes because they can be patterned effectively with EUV light or electron-beam radiation to form high-resolution patterns with low line width roughness, which is critical for improving circuit function and increasing integration densities in micro- and nanofabrication. google.comnih.gov After the resist material is patterned, it acts as a protective layer for subsequent processing steps, such as the deposition of conductive materials or the implantation of dopants, before being ultimately removed. google.com

The functionality of butyltin-based photoresists hinges on their radiation sensitivity, which provides the development rate contrast necessary for patterning. rutgers.edu The primary mechanism is the radiation-induced cleavage of the butyl-tin bond. rutgers.eduresearchgate.netnih.gov Exposure to low-energy electrons (approximating those generated during EUV exposure) or X-rays results in the desorption of butyl ligands from the film. rutgers.edu

X-ray photoelectron spectroscopy (XPS) studies confirm a significant reduction in carbon content after exposure, corresponding to this butyl ligand loss. rutgers.edu Simultaneously, there are changes in the oxygen spectra, indicating the loss of hydroxyl groups and the formation of a tin-oxide network. rutgers.edu This transformation from an organometallic cluster to a more condensed, insoluble metal oxide-like network is what creates the solubility contrast between exposed and unexposed regions of the resist. rutgers.eduresearchgate.net The butyl ligand desorption cross-section for BuSnOOH was estimated to be approximately 4.3 × 10⁻¹⁴ cm² for electrons with 80 eV kinetic energy. rutgers.eduresearchgate.net

Table 1: Performance of a Highly Hydroxylated 6-Tin Oxide Cluster Photoresist This interactive table summarizes the high-resolution patterning capabilities of a photoresist derived from butyltin compounds.

Lithography Method Half-Pitch (HP) Achieved Applied Dose
E-beam Lithography 21 nm 1760 µC/cm²
EUV Lithography 16 nm 70 mJ/cm²

Data sourced from a comparative analysis of a carboxylate-free tin-oxide cluster. rsc.org

In semiconductor manufacturing, the purity of photoresist compositions is critical, as metal ion contamination can adversely affect the performance and yield of the final devices. google.comentegris.com Common contaminating metal ions include sodium, iron, potassium, calcium, magnesium, and copper. google.com Therefore, methods to produce photoresists with very low levels of these metals are essential. google.com While techniques like ion exchange resins have been developed to purify traditional photoresists, the inherent composition of metal-organic resists like butyltin hydroxide oxide requires careful synthesis and handling to minimize unwanted metallic impurities from the outset. google.comentegris.com

Precursor Materials for Thin Film Deposition

Butyltin hydroxide oxide hydrate (B1144303) is classified as an organometallic compound, a class of materials widely used as precursors for applications such as thin film deposition. americanelements.comamericanelements.com Organometallic precursors are valuable in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating highly conformal and pure thin films. uio.nojustia.com While specific ALD processes using butyltin hydroxide oxide hydrate are not detailed, related organometallic compounds like alkali metal tert-butoxides are used as ALD precursors, highlighting the utility of this class of chemicals in advanced deposition techniques for manufacturing batteries, solar cells, and other electronic devices. anl.govosti.gov

Development of Polymeric Materials

This compound can be utilized as a starting material or catalyst in the synthesis and development of specialized polymeric materials. sigmaaldrich.comsigmaaldrich.com Research has shown its application in preparing polyethylene (B3416737) oxide (PEO) ionomers and sulfonated copolyester (SPE) polymers. sigmaaldrich.comsigmaaldrich.com In these contexts, the compound facilitates reactions that lead to the formation of complex polymer structures with specific, desirable properties. sigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound CH₃(CH₂)₃Sn(=O)OH·xH₂O
Polyethylene oxide (PEO) (C₂H₄O)n
Sulfonated copolyester (SPE) Not specified
Hafnium(IV) oxide HfO₂
Zirconium(IV) oxide ZrO₂
Tin(IV) oxide SnO₂
Iron Fe
Sodium Na
Potassium K
Calcium Ca
Magnesium Mg
Copper Cu
Carbon C
Oxygen O
Tin Sn
Formaldehyde CH₂O
Oxalic acid C₂H₂O₄
p-Toluenesulfonic acid CH₃C₆H₄SO₃H
Water H₂O
Tetrakis(pentafluorophenyl)borate [B(C₆F₅)₄]⁻

Preparation of Polyethylene Oxide (PEO) Ionomers

Preparation of Sulfonated Copolyester (SPE) Polymers

Similarly, the application of this compound in the preparation of sulfonated copolyester (SPE) polymers is mentioned in commercial contexts. Sulfonated copolyesters are a class of polyesters, and this compound is a known catalyst for polyester (B1180765) synthesis through polycondensation. bnt-chemicals.comchempoint.comataman-chemicals.com Organotin compounds are generally effective catalysts for the esterification processes required to form the polyester backbone. google.comgoogle.com Some research also indicates that organotin sulfonate salts can be effective catalysts for esterification and other polymer-forming reactions. google.com

However, specific and detailed research findings that outline the complete synthesis process, including the sulfonation step and the precise role and efficacy of this compound in creating SPE polymers, were not found in the conducted search of public domain literature. The available information focuses on its role in general polyesterification rather than the specific synthesis of sulfonated copolyesters. chempoint.comspecialchem.comvestachem.com

Environmental Fate and Degradation Kinetics

Abiotic Degradation Pathways

Abiotic degradation of butyltin compounds occurs independent of biological activity, primarily through hydrolysis and photodegradation.

The cleavage of the tin-carbon (Sn-C) bond through hydrolysis is not considered a significant environmental degradation pathway for butyltin compounds under typical environmental conditions. cdc.govinchem.org While hydrolysis can occur under extreme pH conditions, it is generally slow and barely evident in the environmentally relevant pH range of 5 to 9. cdc.govmst.dk Therefore, hydrolytic cleavage does not play a major role in the natural attenuation of butyltin compounds in aquatic ecosystems. cdc.gov

Photodegradation, or photolysis, is a more significant abiotic process for the breakdown of butyltin compounds. This process is initiated by ultraviolet (UV) irradiation from sunlight, which provides the energy to break the tin-carbon bonds. cdc.gov The photodegradation of tributyltin (TBT) proceeds through a successive dealkylation process, forming dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately inorganic tin. researchgate.net

The rate and extent of photodegradation are influenced by various environmental factors, including water turbidity, light intensity, and the presence of photosensitizing substances in the water. mst.dk For instance, the presence of titanium dioxide (TiO2) can act as a photocatalyst, significantly accelerating the degradation of butyltins. In one study, a nearly complete degradation (99.8%) of TBT in water was achieved after just 30 minutes of photocatalytic treatment, compared to only about 10% degradation by photolysis alone under the same conditions. nih.gov In sediments, where light penetration is limited, photolysis still contributes to the degradation of adsorbed TBT, with studies showing degradation yields of 32% to 37% after two hours of irradiation in the presence of a photocatalyst. researchgate.netnih.gov

FactorInfluence on PhotodegradationSource
UV Irradiation Primary driver, breaks Sn-C bonds cdc.gov
Water Turbidity High turbidity can limit light penetration, slowing degradation mst.dk
Photosensitizers Presence of substances like TiO2 can accelerate the process (photocatalysis) nih.gov
Matrix Slower in sediments due to limited light, but still occurs researchgate.netnih.gov

Biotic Degradation Mechanisms

Biotic degradation is considered the major pathway for the removal and detoxification of butyltin compounds in the environment. researchgate.net This process is mediated by a variety of microorganisms that metabolize these compounds.

A wide range of microorganisms, including bacteria, microalgae, and fungi, are capable of degrading tributyltin. researchgate.netnih.gov These organisms can break down TBT into less toxic forms. nih.gov Several bacterial strains, both gram-negative and gram-positive, have been identified that can degrade TBT. researchgate.net Fungi also play a role in the detoxification process. nih.gov For example, in bottom sediments, the transformation of butyltin compounds is attributed to the activity of the native sediment microbiota. cyberleninka.ru Studies have identified specific genera of bacteria, such as Acidithiobacillus, Halothiobacillus, and Sulfurospirillum, and methanogenic archaea of the genus Methanolobus that increase in abundance during butyltin biodegradation, suggesting their potential role in the process. cyberleninka.ru

The primary mechanism of biotic degradation is oxidative debutylation, which involves the sequential removal of butyl groups from the tin atom. nih.gov This enzymatic process typically follows the pathway:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn) researchgate.netresearchgate.net

Each step in this pathway generally results in a reduction of toxicity. nih.gov The rate of this biodegradation is dependent on environmental conditions such as temperature, oxygen levels, pH, and the availability of nutrients. mst.dk In sediment, where butyltins tend to accumulate, this process is crucial for their long-term fate. Half-lives for TBT in sediment have been estimated to be around 2.1 years, while DBT and MBT have shorter half-lives of 1.9 and 1.1 years, respectively, indicating a progressive and stepwise degradation. nih.gov The increasing concentration of MBT in contaminated sediments is often an indicator that the biotransformation of TBT and DBT is actively occurring. cyberleninka.ru

CompoundTypical Half-life in SedimentSource
Tributyltin (TBT) 2.1 years nih.gov
Dibutyltin (DBT) 1.9 years nih.gov
Monobutyltin (MBT) 1.1 years nih.gov

Environmental Transport and Transformation Processes

The movement and ultimate fate of butyltin compounds are heavily influenced by their physical and chemical properties. Due to their low water solubility and high hydrophobicity, butyltins have a strong tendency to adsorb to suspended particles and organic matter in the water column. mst.dknio.res.in This adsorption process is a key control on their distribution and fate. dergipark.org.tr

Consequently, sediments act as a major sink for butyltin compounds in aquatic environments. mst.dk The affinity for adsorption increases with the number of butyl groups (MBT < DBT < TBT). dergipark.org.tr Once in the sediment, these compounds are relatively persistent, with degradation being much slower than in the water column. cdc.gov Contaminated sediments can therefore act as a long-term source, slowly releasing butyltins back into the overlying water. nio.res.indergipark.org.tr

Besides degradation through debutylation, another potential transformation process is biomethylation, where methyl groups are added to tin compounds by microorganisms. researchgate.netjournals.co.za This can create mixed methylbutyltin compounds, which are volatile and could potentially mobilize tin species from the sediment into the water column and atmosphere. cdc.govvliz.be However, for butyltin compounds, biomethylation appears to be a minor pathway compared to the stepwise loss of butyl groups. journals.co.za

Adsorption and Desorption in Aquatic Environments

The fate of butyltin species in aquatic systems is heavily influenced by their tendency to partition between the water column and solid phases like sediment and suspended particulate matter. Due to their lipophilic and hydrophobic properties, butyltins readily adsorb to these solid materials frontiersin.org. This process is reversible, with desorption also occurring, creating an equilibrium that dictates the concentration of these compounds in both dissolved and bound forms core.ac.uk.

The primary mechanism for adsorption is partitioning into the organic matter present in sediment chemsafetypro.com. Consequently, the extent of adsorption is strongly correlated with the total organic carbon (TOC) content of the sediment nih.govices.dk. The partitioning behavior is quantified using the sediment-water partition coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc or D(OC)) chemsafetypro.comecetoc.orgepa.govepa.gov. Studies in estuarine sediments have found that the organic carbon normalised distribution ratio (D(OC)) values are similar for tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT), typically ranging from 10⁵ to 10⁶ L/kg nih.govresearchgate.net. The high affinity of butyltins for sediment means that sediments act as a major sink and a potential long-term source of these pollutants to the overlying water column frontiersin.orgnih.gov.

Environmental factors such as pH and salinity also play a crucial role. Because butyltin compounds can ionize, their partitioning is highly dependent on these variables, with suggestions that TBT binds more tightly to marine sediments compared to freshwater sediments which may have a lower pH ices.dkresearchgate.net.

Table 1: Partition Coefficients for Butyltin Species

Compound Partition Coefficient Type Value Range (L/kg) Reference
TBT, DBT, MBT D(OC) 10⁵ - 10⁶ nih.govresearchgate.net

Interconversion Reactions among Butyltin Species in Natural Samples

In the environment, butyltin compounds undergo interconversion, primarily through a sequential degradation process. The most significant pathway is the stepwise loss of butyl groups from the tin atom, a process known as debutylation core.ac.uk.

This degradation transforms the highly toxic tributyltin (TBT) into the less toxic dibutyltin (DBT) and subsequently into monobutyltin (MBT) core.ac.ukresearchgate.netcapes.gov.brepa.gov. This process can be mediated by both biological activity (biodegradation) and abiotic factors like UV light (photodegradation) frontiersin.orgcore.ac.ukresearchgate.net. While TBT can degrade in the water column within days to weeks, its persistence is much greater in sediments, with half-lives potentially lasting for several years frontiersin.orgresearchgate.net. The presence of DBT and MBT in environmental samples is often an indicator of the historical contamination and ongoing degradation of TBT capes.gov.brepa.govnih.gov.

Analytical Methodologies for Environmental Monitoring

Accurate quantification of butyltin species at trace levels in complex environmental matrices requires sophisticated analytical methods. The general analytical workflow involves several key stages: extraction, derivatization, separation, and detection nih.gov.

First, the organotin compounds are extracted from the sample matrix (e.g., water, sediment, biota) using organic solvents, often with the aid of a complexing agent like tropolone nih.govresearchgate.net. For analysis by gas chromatography (GC), which is the most common separation technique due to its high resolution, the extracted butyltins must be derivatized to increase their volatility nih.govpjoes.com. This is typically achieved through ethylation using sodium tetraethylborate (NaBEt₄) or by forming hydrides with sodium borohydride nih.govgcms.cznih.gov.

Following derivatization, the compounds are separated using a GC system. Detection is accomplished using sensitive and selective detectors, including:

Flame Photometric Detection (FPD) gcms.cznih.gov

Mass Spectrometry (MS) nih.govgcms.cz

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) gcms.cz

Atomic Absorption Spectrometry (AAS) nih.govgcms.cz

High-performance liquid chromatography (HPLC) offers an alternative separation method that does not require a derivatization step, simplifying sample preparation nih.govresearchgate.net.

Isotope Dilution Mass Spectrometry for Quantifying Degradation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for the quantification of butyltin compounds gcms.czwikipedia.org. It is considered a definitive method because it uses an internal standard that is an isotopically enriched version of the analyte itself gcms.czwikipedia.org.

In this method, a known amount of an isotopically labeled butyltin standard (a "spike"), such as ¹¹⁹Sn-enriched TBT, is added to the sample before any extraction or processing steps gcms.cznih.gov. The spike and the naturally occurring (native) analyte are assumed to behave identically throughout the analytical procedure. Any losses of the analyte during sample preparation will be accompanied by a proportional loss of the spike. Quantitation is based on measuring the altered isotope ratio of the analyte in the final extract using a mass spectrometer (e.g., GC-ICP-MS or GC-MS) gcms.czacs.org. Because the measurement relies on a ratio rather than an absolute signal intensity, it corrects for incomplete recovery and instrumental drift, leading to highly reliable results gcms.cz.

This methodology is particularly valuable for studying the degradation and interconversion of butyltin species. By using multiple isotopically labeled spikes for TBT, DBT, and MBT simultaneously, researchers can accurately trace and quantify the transformation of one species into another in environmental or biological samples nih.govnih.gov.

Impact of Storage Conditions on Sample Stability

The stability of butyltin compounds in environmental samples during storage is a critical factor for obtaining accurate analytical data. Degradation or interconversion of species can occur between sample collection and analysis, leading to erroneous results. Several factors influence stability, including temperature, light exposure, container material, and sample pH nih.gov.

Studies have shown that the optimal storage condition for minimizing degradation is freezing at -18°C or -20°C in the dark nih.govrsc.orgresearchgate.net. For water samples, storage in polycarbonate bottles in the dark at 4°C can preserve butyltins for up to 7 months, though significant losses of TBT (around 50%) can occur after longer periods (540 days) rsc.org. Storing sediments frozen at -20°C has been shown to keep butyltin species stable for at least 18 months rsc.org. In contrast, storage at room temperature or exposure to light can accelerate degradation nih.gov. The choice of container material (e.g., glass, polypropylene, PTFE) can also have an effect nih.gov.

Table 2: Stability of Butyltin Compounds Under Various Storage Conditions

Sample Type Storage Condition Duration Observation Reference
Seawater Polycarbonate, dark, 4°C 7 months Stable rsc.org
Seawater Polycarbonate, dark, 4°C 540 days ~50% loss of TBT rsc.org
Sediment Frozen, -20°C 18 months Stable rsc.org
Surface Water Glass, dark, -18°C 2 weeks Negligible TBT & DBT dealkylation nih.govresearchgate.net

Biological Interactions and Ecotoxicological Mechanisms

Mechanisms of Organotin Compound Interaction with Biological Systems

Organotin compounds are recognized for their significant biological activity, which has led to their use as biocides but also raised concerns about their environmental impact. nih.govtaylorandfrancis.com Their lipophilicity allows them to interact with cellular membranes, a key factor in their toxicity. nih.gov The toxicity generally increases with the number of organic groups, with tri-substituted forms like tributyltin (TBT) being among the most toxic. nih.gov

General Mechanisms of Organotin Toxicity

The toxicity of organotin compounds stems from their ability to interfere with fundamental cellular processes. A primary mechanism is the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production. jst.go.jpnih.gov This disruption of energy metabolism can have widespread effects on cellular function.

Organotins are also known as endocrine-disrupting chemicals (EDCs). nih.govfrontiersin.org They can interfere with the endocrine system by various means, including direct damage to endocrine glands, disruption of hormone synthesis and bioavailability, and interference with hormone receptor activity. nih.gov For example, some organotins can act as agonists for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which are involved in various metabolic processes. nih.govjst.go.jpnih.gov This interaction can lead to effects such as the differentiation of adipocytes (fat cells), suggesting a role as "obesogens". jst.go.jpnih.gov

Effects on Enzyme Activity and Inhibition Mechanisms

Organotin compounds are known to inhibit a variety of enzymes. As mentioned, a key target is mitochondrial ATP synthase. jst.go.jpnih.gov They can also affect enzymes involved in steroidogenesis, the process of hormone synthesis. nih.gov For instance, they have been shown to inhibit enzymes like 17-hydroxylase, 3-β-HSD, and 17β-HSD, which are crucial for testosterone (B1683101) biosynthesis. nih.gov

The interaction with enzymes can be complex and depend on the specific organotin compound, the tissue, and even the gender of the organism. nih.gov For example, the effect of tributyltin (TBT) on the enzyme P450arom, which converts androgens to estrogens, can be either inhibitory or stimulatory depending on the conditions. nih.gov One proposed mechanism for the interaction of organotins with enzymes is the binding of the tin atom to sulfhydryl groups (-SH) on proteins, which can alter the enzyme's structure and function. nih.gov

Table 1: Selected Enzymes Affected by Organotin Compounds

EnzymeEffect of Organotin ExposurePotential Consequence
Mitochondrial ATP SynthaseInhibition jst.go.jpnih.govDisruption of cellular energy production
17-hydroxylaseInhibition nih.govSuppression of testosterone biosynthesis
3-β-HSDInhibition nih.govSuppression of testosterone biosynthesis
17β-HSDInhibition nih.govSuppression of testosterone biosynthesis
P450aromInhibition or stimulation nih.govAltered estrogen levels
Na+/K+-ATPaseInhibition frontiersin.orgnih.govfrontiersin.orgDisruption of ion balance, potential for hypokalemia and acidosis
H+/K+-ATPaseInhibition frontiersin.orgnih.govDisruption of ion balance, potential for hypokalemia and acidosis

Mechanisms of Immunotoxicity Related to Organotin Exposure

Certain organotin compounds have been observed to cause thymus atrophy, indicating a selective impact on the immune system. nih.gov The immunotoxic effects of organotins can be mediated through various mechanisms. They can induce apoptosis (programmed cell death) in immune cells, particularly thymocytes, which are crucial for T-cell development. nih.gov This can lead to a compromised immune response.

The immunotoxicity of organotins can also be linked to their ability to induce oxidative stress and disrupt signaling pathways within immune cells. nih.gov For instance, some pesticides and organic compounds can affect the number of T-cells and B-cells and alter the activity of macrophages. nih.gov

Molecular-Level Interactions with Cellular Components

At the molecular level, the lipophilic nature of organotin compounds facilitates their interaction with cellular membranes. nih.gov This interaction can disrupt membrane structure and function. Inside the cell, organotins can bind to various biomolecules.

A significant interaction is with nuclear receptors, such as RXR and PPARγ. nih.govjst.go.jpnih.gov By binding to these receptors, organotins can modulate the transcription of target genes, leading to changes in protein expression and cellular function. frontiersin.orgnih.gov This mechanism underlies their endocrine-disrupting and potential obesogenic effects.

There is also evidence that organotins can interact with DNA, potentially leading to genotoxic effects. The binding of the tin atom to sulfhydryl groups on proteins is another key molecular interaction that can lead to enzyme inhibition and disruption of cellular processes. nih.gov Furthermore, organotins can interfere with intracellular calcium homeostasis, a critical signaling mechanism in many cellular processes. frontiersin.org

Metabolic Pathways and Biotransformation (General Organotin)

The metabolic fate of organotin compounds in biological systems is a crucial determinant of their persistence and toxicity. The primary metabolic process is the breakdown of the organotin molecule.

Hydroxylation of Carbon-Hydrogen Bonds

The principal biological oxidation reaction for organotin compounds is the hydroxylation of the carbon-hydrogen bonds located at the alpha, beta, gamma, and delta positions relative to the tin atom. epa.gov This process is primarily carried out by the cytochrome P450-dependent monooxygenase system found in mammals. epa.gov This hydroxylation reaction is a key step in the detoxification and eventual elimination of organotin compounds from the body. The process is believed to occur through a free radical pathway. epa.gov A secondary, less prominent, oxidation process is destannylation, which involves the cleavage of the tin-carbon bond. epa.gov

Speciation and Bioavailability Considerations

The biological activity and ecotoxicological effects of butyltin hydroxide (B78521) oxide hydrate (B1144303) are not solely dependent on its initial chemical structure but are heavily influenced by its speciation in the environment. In aqueous systems, butyltin hydroxide oxide hydrate exists in equilibrium with other butyltin species, primarily monobutyltin (B1198712) (MBT) cations. The specific form it takes is dependent on environmental factors such as pH, salinity, and the presence of organic matter. fishersci.com

The bioavailability of butyltin compounds, including monobutyltin derived from this compound, is a critical factor in determining their potential for ecological harm. Bioavailability is influenced by the chemical's partitioning between water, sediment, and biota. Due to its low water solubility, butyltin hydroxide oxide is not likely to be highly mobile in the environment. fishersci.com However, its degradation product, monobutyltin, can be found in various environmental compartments.

The adsorption of butyltin species to sediment and suspended particulate matter plays a significant role in their environmental distribution and bioavailability. rsc.org Studies have shown that monobutyltin exhibits strong binding affinity to sediments, particularly those rich in clay minerals like montmorillonite. core.ac.uk This adsorption reduces the concentration of dissolved butyltin species in the water column, which in turn can decrease their direct bioavailability to pelagic organisms. However, sediment-bound butyltins can be a source of exposure for benthic organisms.

The pH of the surrounding water is a key determinant of butyltin speciation and, consequently, its bioavailability. At neutral to slightly alkaline pH, the bioavailability of organotin compounds is generally highest. fishersci.com The presence of dissolved organic carbon, such as humic acids, can reduce the bioavailability of organotins by forming complexes with them. fishersci.com

Interactive Data Table: Factors Influencing Bioavailability of Butyltin Compounds

Table 1: Factors Influencing Bioavailability of Butyltin Compounds
Factor Influence on Bioavailability Research Findings
pH Higher at neutral to slightly alkaline pH The bioavailability of organotin compounds is greatest at neutral and slightly alkaline pH levels. fishersci.com
Sediment Adsorption Reduces bioavailability in the water column but increases exposure for benthic organisms Monobutyltin shows strong binding to clay-rich sediments. core.ac.uk
Dissolved Organic Carbon Reduces bioavailability The presence of humic acids can decrease the bioavailability of organotin compounds. fishersci.com

| Chemical Speciation | The cationic form (monobutyltin) is generally more bioavailable | The toxicity of butyltins can increase at lower pH where cationic species are more prevalent. |

Studies of Biological Impact at the Mechanistic Level (focus on underlying processes)

The toxicological effects of this compound are exerted through various mechanisms at the cellular and molecular levels. While monobutyltin is generally considered less toxic than its di- and tri-substituted counterparts, it is still capable of eliciting significant biological responses. tandfonline.com

One of the primary mechanisms of organotin toxicity is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA. This can lead to mitochondrial dysfunction, activation of caspases (enzymes involved in apoptosis), and ultimately, cell death.

At the molecular level, butyltin compounds have been shown to act as endocrine disruptors. They can interfere with the normal functioning of nuclear receptors, which are critical for regulating a wide range of physiological processes, including development and reproduction. Specifically, organotins, including butyltins, have been identified as agonists for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com The activation of these receptors can lead to downstream effects such as altered gene expression related to steroidogenesis and adipogenesis (the formation of fat cells).

Furthermore, studies have demonstrated the genotoxic potential of butyltin compounds. Monobutyltin has been found to be genotoxic, meaning it can cause damage to the genetic material (DNA) of organisms. rsc.org This can have long-term consequences, including an increased risk of cancer and developmental abnormalities.

Immunotoxicity is another significant concern associated with butyltin exposure. Organotin compounds can have detrimental effects on the immune system, particularly on the thymus, a primary lymphoid organ responsible for the development of T-cells. epa.gov This can lead to a compromised immune response, making organisms more susceptible to diseases and infections.

Neurotoxic effects have also been documented for organotin compounds. While the specific mechanisms for monobutyltin are less well-understood compared to other organotins, it is known that these compounds can interfere with neuronal function. core.ac.uk

Interactive Data Table: Mechanistic Effects of Butyltin Compounds

Table 2: Mechanistic Effects of Butyltin Compounds
Mechanism Biological Process Affected Key Research Findings
Endocrine Disruption Activation of nuclear receptors (RXR, PPARγ) Organotins act as agonists for RXR and PPARγ, potentially leading to altered steroidogenesis and adipogenesis. mdpi.com
Genotoxicity DNA damage Monobutyltin has been shown to be genotoxic. rsc.org
Immunotoxicity Impaired immune function Organotins can be toxic to the thymus, affecting T-cell development. epa.gov
Neurotoxicity Interference with neuronal function Organotins have been shown to have neurotoxic effects. core.ac.uk

| Oxidative Stress | Increased production of reactive oxygen species | This can lead to cellular damage and apoptosis. |


Advanced Analytical Quantification and Speciation Research

Method Development for Butyltin Speciation in Complex Matricesnih.govnih.gov

The speciation of butyltin compounds—distinguishing between mono- (MBT), di- (DBT), and tributyltin (TBT)—is crucial because their toxicity and environmental fate are highly dependent on the number of butyl groups attached to the tin atom. scilit.com Complex matrices such as sediments, water, and biological tissues require robust analytical methods to accurately determine the concentration of each butyltin species. nih.govgcms.cz

Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) has become a cornerstone for the speciation analysis of butyltin compounds. researchgate.netkchem.org These techniques offer high sensitivity and selectivity, which are essential for distinguishing between different butyltin species and quantifying them at trace levels. researchgate.netnih.gov

A typical GC-MS method for butyltin analysis involves several key steps:

Extraction: The butyltin compounds are first extracted from the sample matrix. A common method involves using a mixture of acetic acid in methanol. kchem.orgepa.gov

Derivatization: Since butyltin compounds are generally not volatile enough for GC analysis, they must be derivatized. A widely used derivatization technique is ethylation using sodium tetraethylborate (NaBEt4). nih.govresearchgate.netkchem.org This process converts the ionic butyltin species into their more volatile ethylated analogues (e.g., MBTEt3, DBTEt2, TBT-Et). Phenylation is another derivatization option, but ethylation is often preferred due to faster reaction times and fewer side products. kchem.orgepa.gov

GC Separation: The derivatized butyltin compounds are then separated based on their boiling points and interactions with the GC column. gcms.cz The temperature of the GC column is carefully programmed to ensure the efficient separation of the different ethylated butyltin species. gcms.cz

MS/MS Detection: The separated compounds are ionized, typically by electron impact (EI), and the resulting ions are detected by the mass spectrometer. gcms.cz Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the parent ions, which helps to reduce matrix interference and improve the accuracy of quantification. researchgate.net For instance, in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored for each butyltin species. researchgate.net

Table 1: Comparison of Derivatization Agents for Butyltin Analysis by GC-MS

Derivatization Agent Reaction Time Yield Side Products
Sodium tetraethylborate (Ethylation) < 2 hours High Low

This table is based on findings from studies comparing ethylation and phenylation for the derivatization of organotins. kchem.orgepa.gov

Understanding the degradation pathways and interconversion rates between different butyltin species is critical for assessing their environmental persistence and impact. Isotope tracer studies, particularly using isotopically enriched tin, have proven invaluable in this research area. nih.govnih.gov

In these studies, a sample is spiked with a known amount of a butyltin compound that has been synthesized with a specific, less abundant tin isotope, such as ¹¹⁷Sn or ¹¹⁹Sn. nih.govgcms.cz By tracking the isotopic signature of the spiked compound and its degradation products over time, researchers can accurately quantify the rates of degradation and interconversion without being confounded by the background levels of naturally occurring butyltins. nih.gov

For example, a study on the transformation of organotin compounds in landfill leachate utilized ¹¹⁷Sn-enriched tributyltin (TBT) and ¹¹⁹Sn-enriched dibutyltin (B87310) (DBT) to monitor their degradation. nih.gov This approach allowed for the simultaneous observation of the transformation of both the added isotopic tracers and the native butyltin compounds present in the leachate. nih.gov Similarly, species-specific isotopically enriched tracers have been used in marine sediments to investigate the degradation of butyltins and phenyltins. nih.gov These studies have revealed that the degradation of TBT in marine environments is often limited by its desorption from sediment particles into the porewater, where it can be degraded more rapidly. nih.gov

A triple-spike isotope dilution method has also been developed to correct for interconversions between butyltin species that may occur during the analytical sample preparation itself. researchgate.net This involves spiking the sample with MBT, DBT, and TBT, each labeled with a different tin isotope. researchgate.net By analyzing the isotopic ratios in the final extract, any analytical artifacts leading to the dealkylation of TBT to DBT or DBT to MBT can be quantified and corrected for, leading to more accurate results. researchgate.net

Application of Advanced Spectroscopic Techniques for Quantitative Analysisnih.govnih.govresearchgate.netresearchgate.net

While GC-MS is a powerful tool, other advanced spectroscopic techniques, often used in conjunction with chromatographic separation, play a significant role in the quantitative analysis of butyltin compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with gas chromatography (GC-ICP-MS) or liquid chromatography (LC-ICP-MS), ICP-MS offers extremely low detection limits and high element-specific sensitivity for tin. nih.govnih.gov This makes it particularly well-suited for the analysis of butyltins in environmental samples where concentrations can be very low. nih.gov Isotope dilution analysis with GC-ICP-MS is considered a definitive method for the accurate quantification of butyltin species. nih.gov

Flame Photometric Detection (FPD): GC-FPD is another technique used for the detection of organotin compounds. nih.gov It is less sensitive and specific than MS or ICP-MS but can be a cost-effective option for certain applications. The detector is equipped with a filter that is specific for tin, allowing for the selective detection of tin-containing compounds as they elute from the GC column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for the structural characterization of newly synthesized organotin compounds, including butyltin derivatives. rsc.org While not typically used for trace quantitative analysis in complex matrices, NMR provides invaluable information on the structure and purity of standards and reference materials.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups within a molecule and can be used to confirm the structure of synthesized organotin compounds. rsc.org

Table 2: Overview of Spectroscopic Detection Methods for Butyltin Analysis

Technique Coupled with Sensitivity Selectivity Application
Mass Spectrometry (MS/MS) GC High Very High Routine speciation and quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) GC, LC Very High Very High (Element-specific) High-accuracy quantification, reference methods
Flame Photometric Detection (FPD) GC Moderate Moderate (Tin-specific) Screening, specific applications
Nuclear Magnetic Resonance (NMR) N/A Low High Structural characterization of pure compounds

Challenges and Future Directions in Butyltin Analytical Chemistry

Despite the advancements in analytical techniques, several challenges remain in the analysis of butyltin compounds.

Current Challenges:

Matrix Effects: Complex environmental and biological samples can contain co-extracted substances that interfere with the derivatization, chromatographic separation, or detection of butyltin compounds, potentially leading to inaccurate results. researchgate.net

Extraction Efficiency: Ensuring the complete and reproducible extraction of all butyltin species from solid matrices like sediments and tissues can be difficult. The choice of extraction solvent and method is critical.

Analyte Stability: The degradation and interconversion of butyltin species can occur not only in the environment but also during sample collection, storage, and analysis. researchgate.netnih.gov For instance, studies have shown that the stability of butyltin compounds can be affected by the storage container material, temperature, and presence of light. researchgate.net The lowest degradation is typically observed when samples are stored in the dark at -18 °C. researchgate.net

Availability of Certified Reference Materials (CRMs): The availability of a wide range of CRMs for various matrices is essential for method validation and ensuring the accuracy and comparability of data between different laboratories. gcms.cznih.gov

Future Directions:

The field of butyltin analytical chemistry is continuously evolving, with a focus on developing faster, more sensitive, and more environmentally friendly methods.

Miniaturized Extraction Techniques: The development and application of miniaturized extraction techniques, such as headspace single-drop microextraction (HS-SDME), aim to reduce solvent consumption and sample preparation time. nih.gov

Direct Speciation Analysis: There is ongoing research into methods that can directly analyze butyltin compounds without the need for derivatization, potentially using techniques like liquid chromatography coupled with high-resolution mass spectrometry.

Improved Hyphenated Techniques: The coupling of different analytical techniques (hyphenation) will continue to be a major driver of progress. The combination of comprehensive two-dimensional gas chromatography (GCxGC) with time-of-flight mass spectrometry (TOF-MS), for example, could offer enhanced separation and identification capabilities for complex samples.

Chemometric Approaches: The use of advanced statistical and chemometric methods to process complex datasets from techniques like hyperspectral imaging or comprehensive chromatographic runs could help to extract more information and better identify and quantify trace contaminants. mdpi.com

Q & A

Basic Research Questions

Q. How can butyltin hydroxide oxide hydrate be synthesized and characterized in laboratory settings?

  • Methodology : A common approach involves reacting butyltin precursors (e.g., butyltin trichloride) with controlled amounts of hydroxide ions under aqueous or solvent-mediated conditions. The product is often isolated via vacuum filtration and characterized using X-ray crystallography to confirm its hydrated oxide structure .
  • Key considerations : Maintain strict stoichiometric control to avoid side products like butyltin chloride hydroxides. Hydration levels must be verified via thermogravimetric analysis (TGA) to distinguish between anhydrous and hydrated forms .

Q. What analytical techniques are critical for distinguishing this compound from related organotin compounds?

  • Recommended methods :

  • Multinuclear NMR spectroscopy : ¹¹⁹Sn NMR is essential to identify tin coordination environments. For example, δ(¹¹⁹Sn) values for this compound typically range from -450 to -550 ppm, distinct from butyltin chlorides or carboxylates .
  • Infrared spectroscopy : O–H stretching (3200–3600 cm⁻¹) and Sn–O vibrations (500–600 cm⁻¹) confirm hydroxide and oxide functional groups .
    • Data contradiction : Discrepancies in Sn–O bond lengths from crystallographic data may arise from hydration variability; cross-validate with TGA and elemental analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard mitigation :

  • Use fume hoods to avoid inhalation of fine particulates.
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation (analogous to other organotin compounds) .
    • Waste disposal : Neutralize with dilute acetic acid before disposal to reduce tin toxicity .

Advanced Research Questions

Q. How does the hydrate structure of butyltin hydroxide oxide influence its catalytic activity in polyester synthesis?

  • Experimental design :

  • Compare catalytic efficiency of hydrated vs. anhydrous forms in esterification reactions (e.g., using terephthalic acid and diols). Monitor reaction kinetics via FTIR or GC-MS to track ester bond formation .
  • Key finding : Hydrated forms show enhanced proton mobility, accelerating polycondensation reactions. For example, this compound reduced reaction times by 20% compared to anhydrous analogs in high-isosorbide polyester synthesis .
    • Data interpretation : Correlate Sn–OH/O coordination geometry (from crystallography) with catalytic activity using DFT calculations .

Q. What mechanistic role does this compound play in stabilizing intermediate species during polymerization?

  • Methodology :

  • Use in-situ NMR or EXAFS to monitor tin coordination changes during polymerization. For instance, the hydrate’s hydroxyl groups may act as proton donors, stabilizing carboxylate intermediates .
    • Contradiction analysis : Some studies report Sn–OH dissociation as rate-limiting, while others emphasize Sn–O–Sn network formation. Resolve via kinetic isotope effects (KIE) or pH-dependent rate studies .

Q. How can hydrate formation in butyltin compounds be systematically controlled or predicted?

  • Theoretical framework : Apply crystal engineering principles to predict hydrate stability. For example, hydrogen-bonding propensity between Sn–OH groups and water molecules can be modeled using Hirshfeld surface analysis .
  • Experimental validation : Screen crystallization conditions (e.g., solvent polarity, humidity) to isolate hydrate vs. anhydrous phases. TGA-DSC coupled with PXRD is critical for phase identification .

Q. What are the challenges in reproducing reported catalytic performance data for this compound across different laboratories?

  • Critical factors :

  • Hydration variability : Small differences in water content (e.g., 0.5 vs. 1.0 hydrate) significantly alter catalytic sites. Standardize hydration via controlled drying/equilibration .
  • Impurity effects : Trace chloride ions (from synthesis precursors) can poison active sites. Use ion chromatography to quantify residual halides .

Methodological Resources

  • Synthesis protocols : Refer to optimized procedures in high-impact studies, e.g., two-step polycondensation with 0.14 mol% catalyst loading .
  • Data reporting : Follow Beilstein Journal guidelines for crystallographic data (deposit CIF files) and experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.